2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Medicinal Chemistry Physicochemical Properties Drug Design

The definitive SCF2H precursor for late-stage difluoromethylthiolation. Its solid state (m.p. 161-163°C) ensures safer kilo-lab handling compared to liquid analogs. Distinct from -SCF3, it offers tunable lipophilicity and reduced environmental persistence, critical for metabolic profile optimization in med chem and greener agrochemical design. Secure high-purity stock today.

Molecular Formula C8H5F2NS2
Molecular Weight 217.3 g/mol
CAS No. 943-08-8
Cat. No. B1332709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
CAS943-08-8
Molecular FormulaC8H5F2NS2
Molecular Weight217.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC(F)F
InChIInChI=1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
InChIKeyXYUPZERKMMCICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole (CAS 943-08-8): Technical Baseline and Procurement Fundamentals


2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole (CAS 943-08-8) is a heterocyclic aromatic compound belonging to the benzothiazole class . It features a core 1,3-benzothiazole scaffold substituted at the 2-position with a difluoromethylsulfanyl (-SCF2H) group. This compound is typically supplied as a powder with a minimum purity of 95% and has a molecular formula of C8H5F2NS2 and a molecular weight of 217.3 g/mol . Its calculated LogP is 4.49, indicating high lipophilicity . The compound is soluble in common organic solvents such as methanol, ethanol, and acetic acid, and is practically insoluble in water (0.098 g/L at 25 ºC) .

Why 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole Cannot Be Directly Substituted with Common Benzothiazole Analogs


The -SCF2H group imparts distinct physicochemical and functional properties that are not replicated by other common benzothiazole derivatives . For instance, the -SCF2H group is less lipophilic, less electron-withdrawing, and less stable under acidic or basic conditions compared to its trifluoromethylthio (-SCF3) analogue, which critically affects the metabolic stability of derived molecules [1]. Furthermore, compared to the unsubstituted 2-mercaptobenzothiazole, the -SCF2H group alters the compound's reactivity, enabling it to serve as a precursor for specialized reagents like the BT-SCF2H benzothiazolium salt, a capability not shared by the parent mercaptan [2]. These differences in lipophilicity, stability, and synthetic utility make generic substitution with non-difluoromethylated benzothiazoles unfeasible for applications requiring the specific properties of the -SCF2H moiety.

Quantitative Differentiation: How 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole Compares to Analogs


Lipophilicity and Metabolic Stability: -SCF2H vs. -SCF3 Substitution

The difluoromethylsulfanyl (-SCF2H) group in 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole offers a distinct profile compared to the more common trifluoromethylthio (-SCF3) analog. The -SCF2H group is less lipophilic, less electron-withdrawing, and exhibits lower stability under acidic or basic conditions [1]. This translates to a calculated LogP of 4.49 for the target compound , which, while still lipophilic, represents a controlled reduction in hydrophobicity compared to the -SCF3 analog. This difference is crucial for modulating the metabolic stability of drug candidates derived from this scaffold, as the -SCF2H group can be more readily metabolized [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility as a Precursor to BT-SCF2H Reagent

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole serves as the essential precursor for the synthesis of the specialized benzothiazolium salt BT-SCF2H (2-((difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate) [1]. This reagent is a key source of nucleophilic -SCF2H anions for the deoxygenative difluoromethylthiolation of carboxylic acids and activated alcohols [2]. This transformation is unique to the -SCF2H group; the corresponding -SCF3 or unsubstituted thiol derivatives do not yield reagents with the same reactivity profile for nucleophilic difluoromethylthiolation under mild conditions [2].

Organofluorine Chemistry Reagent Synthesis Difluoromethylthiolation

Physical State and Handling: Solid vs. Liquid Analogs

Vendor specifications indicate that 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole is a powder or white crystalline solid at room temperature [1], with a reported melting point of 161-163 °C . In contrast, some related benzothiazole derivatives, such as the unsubstituted 2-(difluoromethylthio)benzothiazole analog, are described as colorless to light yellow liquids with a much lower melting point of 32-33°C . This difference in physical state has direct implications for weighing accuracy, storage stability, and the potential for generating airborne dust or vapors, thereby influencing the choice of appropriate handling procedures and equipment in a laboratory or pilot plant setting.

Physical Chemistry Material Handling Process Chemistry

High-Value Application Scenarios for 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole Based on Differentiated Evidence


Synthesis of Nucleophilic Difluoromethylthiolating Reagents (BT-SCF2H)

This compound is the definitive starting material for preparing the BT-SCF2H benzothiazolium salt [1]. This reagent is a cornerstone for the nucleophilic installation of the -SCF2H group onto carboxylic acids and activated alcohols, a transformation that is not readily achievable with other benzothiazole derivatives [1]. Researchers in organofluorine and medicinal chemistry should prioritize this compound when establishing a workflow for late-stage difluoromethylthiolation to modulate the properties of drug candidates.

Medicinal Chemistry Scaffold for Fine-Tuning ADME Properties

The -SCF2H group provides a unique balance of lipophilicity and metabolic stability that is distinct from both non-fluorinated and trifluoromethylated (-SCF3) analogs [2]. Medicinal chemists seeking to introduce a moderately lipophilic group that is more susceptible to metabolism than a -CF3 or -SCF3 group can use this scaffold to optimize the pharmacokinetic profile of lead compounds, potentially reducing the risk of drug accumulation and toxicity [2].

Development of Agrochemical Actives with Controlled Environmental Fate

The lower environmental persistence of the -SCF2H group compared to the -SCF3 group is a key differentiator [2]. Agrochemical research programs aiming to develop new fungicides or herbicides with a reduced environmental half-life should evaluate 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole as a privileged scaffold. Its inherent chemical properties align with the design of active ingredients that maintain efficacy while degrading more rapidly in the environment.

Process Chemistry: Preferred Solid-Phase Building Block

For process development and scale-up, the compound's solid physical state (melting point 161-163 °C) offers significant practical advantages over related liquid benzothiazoles . Solid reagents are generally easier to handle, weigh accurately, and store without the risk of leakage or vapor pressure issues. This makes it a more reliable and safer choice for multi-step syntheses in a kilo-lab or pilot plant setting, directly impacting operational efficiency and safety compliance.

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